Navtemadlin

Description

Properties

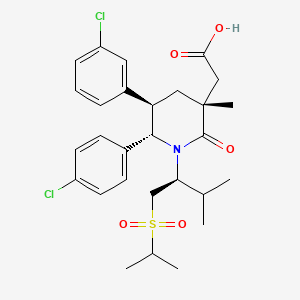

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (also known as KRT-232, formerly AMG-232) is an investigational, orally bioavailable, and highly potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Its therapeutic strategy is centered on the reactivation of the p53 tumor suppressor pathway, a critical regulator of cell cycle progression and apoptosis that is often functionally inactivated in cancers.[3][4] In malignancies that retain wild-type TP53 but exhibit overexpression of MDM2, this compound competitively disrupts the MDM2-p53 protein-protein interaction.[5] This action liberates p53 from negative regulation, leading to its stabilization, accumulation, and subsequent transcriptional activation of target genes that drive anti-tumor responses, including cell cycle arrest and apoptosis.[1][6] This document provides a detailed overview of the molecular mechanism, quantitative pharmacological data, and key experimental methodologies used to characterize the action of this compound.

The MDM2-p53 Signaling Axis

The tumor suppressor protein p53 is a transcription factor that acts as a critical node in cellular stress response pathways, safeguarding genomic stability.[3][7] In response to cellular stressors like DNA damage or oncogenic signaling, p53 is activated and induces the expression of genes that can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[2][8]

The primary negative regulator of p53 is MDM2, an E3 ubiquitin ligase.[9] The regulatory relationship forms an autoregulatory feedback loop:

-

p53 Inhibition by MDM2 : MDM2 binds directly to the N-terminal transactivation domain of p53.[2] This interaction has three main inhibitory consequences: it blocks p53's ability to activate transcription, facilitates its export from the nucleus to the cytoplasm, and tags p53 with ubiquitin, marking it for proteasomal degradation.[2][8]

-

p53-mediated Upregulation of MDM2 : The MDM2 gene is a direct transcriptional target of p53. When p53 is active, it increases the transcription of MDM2, leading to higher levels of the MDM2 protein, which in turn enhances the inhibition of p53.[1][2]

In many p53 wild-type cancers, this balance is disrupted, often through the amplification or overexpression of the MDM2 gene.[3][9] This leads to excessive degradation of p53, effectively silencing its tumor-suppressive function and promoting cancer cell survival and proliferation.[5][6]

Core Mechanism of Action of this compound

This compound is designed to function as a highly potent and selective antagonist of the MDM2-p53 interaction.[6] It is a piperidinone-based small molecule that mimics the key residues of the p53 transactivation domain, allowing it to bind with high affinity to the p53-binding pocket on the MDM2 protein.[2][10]

The mechanism proceeds as follows:

-

Competitive Binding : this compound directly competes with p53 for binding to MDM2.[5]

-

Disruption of Interaction : By occupying the p53-binding cleft of MDM2, this compound prevents MDM2 from interacting with p53.[10]

-

p53 Stabilization and Accumulation : Freed from MDM2-mediated ubiquitination and degradation, p53 protein levels rapidly increase and the protein accumulates within the nucleus.[11]

-

Restoration of p53 Transcriptional Activity : Stabilized p53 can now function as a transcription factor, activating the expression of its downstream target genes.[1][12]

This on-target activity restores the potent tumor-suppressive functions of p53 in cancer cells that have wild-type TP53.

Pharmacodynamic Effects and Downstream Cellular Outcomes

The restoration of p53 function by this compound leads to the transcriptional activation of a suite of p53 target genes, resulting in measurable pharmacodynamic effects and definitive anti-tumor cellular outcomes.[12]

Key p53 Target Genes Induced by this compound:

-

CDKN1A (p21) : A potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][12]

-

BBC3 (PUMA) and PMAIP1 (Noxa) : Pro-apoptotic BH3-only proteins that are critical mediators of p53-induced apoptosis by modulating the Bcl-2 family of proteins.[1][6]

-

MDM2 : As part of the negative feedback loop, activated p53 also upregulates MDM2 transcription. This can be observed as an increase in MDM2 mRNA and protein levels following this compound treatment and serves as a key pharmacodynamic biomarker of target engagement.[1][12]

-

GDF15 (MIC-1) : A cytokine and direct p53 target gene whose plasma concentration can be used as a systemic pharmacodynamic marker of p53 activation.[10][13]

Cellular Fates: The specific cellular outcome—cell cycle arrest or apoptosis—is context-dependent and varies across different tumor types.[12]

-

Cell Cycle Arrest : In many cell lines, this compound induces a robust, p53-dependent growth arrest.[14][15]

-

Apoptosis : In other contexts, particularly in tumors with high MDM2 amplification, this compound can trigger significant levels of apoptosis.[12][16]

Quantitative Pharmacology Data

The potency of this compound has been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Kd | Dissociation constant for binding to MDM2 protein. | 0.045 nM | [1][2][10] |

| IC₅₀ | Half-maximal inhibitory concentration for the MDM2-p53 interaction in biochemical assays. | 0.6 nM |[1][10] |

Table 2: Cellular Potency of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | MDM2 Status | IC₅₀ (Cell Growth Inhibition) | Reference(s) |

|---|---|---|---|---|

| SJSA-1 | Osteosarcoma | Amplified | 9.1 nM - 9.4 nM | [1][2][10][12] |

| HCT116 | Colorectal Cancer | Not Amplified | 10 nM - 23.8 nM | [1][2][10][12] |

| ACHN | Renal Cancer | Not specified | 13.9 nM | [12] |

| B16-F10 | Mouse Melanoma | Not Amplified | 1.5 µM | [14] |

| YUMM 1.7 | Mouse Melanoma | Not specified | 1.6 µM | [14] |

| CT26.WT | Mouse Colon Carcinoma| Not specified | 2.0 µM |[14] |

Experimental Protocols

Characterization of this compound's mechanism of action relies on a set of standard and specialized molecular biology techniques.

Western Blotting for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment : Plate p53 wild-type cancer cells (e.g., SJSA-1, HCT116) and treat with a dose range of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).[15]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation : Prepare lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[15]

-

SDS-PAGE : Load equal amounts of protein (e.g., 2-20 µg, depending on target abundance) onto a 4-15% polyacrylamide gel and perform electrophoresis to separate proteins by size.[11][12][15]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imaging system.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is designed to demonstrate that this compound physically disrupts the interaction between MDM2 and p53 proteins in cells.

Methodology:

-

Cell Culture and Treatment : Grow p53 wild-type cells and treat with this compound or vehicle control for a short duration (e.g., 4-6 hours) to observe direct effects on protein binding.

-

Cell Lysis : Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors. Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation :

-

Incubate the pre-cleared lysate with an antibody against MDM2 (or p53) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the bound proteins from the beads by resuspending in Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis : Analyze the immunoprecipitated samples by Western blotting, as described in Protocol 6.1. Probe one membrane for p53 (to see how much was pulled down with MDM2) and another for MDM2 (to confirm successful immunoprecipitation). A decrease in the amount of co-immunoprecipitated p53 in the this compound-treated sample indicates disruption of the interaction.

Cell Viability Assay (e.g., MTS/MTT or Real-Time Imaging)

This protocol measures the effect of this compound on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding : Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72-96 hours).[14][15]

-

Viability Measurement :

-

For endpoint assays (MTS/MTT) : Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance using a plate reader.

-

For real-time imaging (e.g., IncuCyte) : Place the plate in a live-cell imaging system immediately after treatment and monitor cell confluence over time.[15]

-

-

Data Analysis : Normalize the results to vehicle-treated control cells. Plot the cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound represents a highly specific and potent therapeutic agent engineered to reactivate the latent tumor-suppressive power of wild-type p53. Its mechanism is centered on the direct, competitive inhibition of MDM2, leading to the stabilization of p53 and the induction of downstream pathways that control cell proliferation and survival. The robust on-target effects, demonstrated by clear pharmacodynamic markers and potent anti-proliferative activity in p53 wild-type cancer models, underscore its potential as a targeted therapy. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other MDM2-p53 pathway inhibitors in preclinical and translational research settings.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Portico [access.portico.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MDM2 and MDMX inhibitor restores p53 functioning in cancers with wild-type p53 | Cancer Biology [blogs.shu.edu]

- 5. Facebook [cancer.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 8. Affinity-based protein profiling of MDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, this compound (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The MDM2 Inhibitor this compound Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation, a hallmark of many cancers, can occur through mutation of the TP53 gene or through functional suppression.[2] In many malignancies with wild-type TP53, the p53 pathway is inhibited by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] Overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively silencing its tumor-suppressive functions.[2] Navtemadlin (formerly AMG 232, KRT-232) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][4] By binding to MDM2 with high affinity, this compound prevents the MDM2-mediated degradation of p53, leading to the restoration of p53 function and the induction of apoptosis in cancer cells with wild-type TP53. This document provides a comprehensive technical overview of the mechanism of action of this compound, the experimental methodologies used to characterize its activity, and a summary of key preclinical and clinical findings.

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2.[2] In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcription of target genes that can induce cell cycle arrest, apoptosis, or senescence.[1][5] One of the transcriptional targets of p53 is the MDM2 gene itself, creating a tightly regulated feedback mechanism.[2][4] In many cancers, this balance is disrupted by the overexpression of MDM2, leading to excessive p53 degradation and uncontrolled cell proliferation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Affinity-based protein profiling of MDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Encouraging results of the BOREAS trial investigating this compound in R/R myelofibrosis | VJHemOnc [vjhemonc.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (formerly KRT-232 and AMG-232) is an investigational, orally bioavailable, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In hematological malignancies with a wild-type TP53 gene, the overexpression of MDM2 serves as a key oncogenic driver by negatively regulating the p53 tumor suppressor protein.[3][4] this compound competitively binds to MDM2, preventing the MDM2-p53 interaction and thereby reactivating p53's tumor-suppressive functions, which include cell cycle arrest, senescence, and apoptosis.[1][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data in hematological malignancies, and relevant experimental protocols.

Mechanism of Action: Restoring the Guardian of the Genome

The p53 tumor suppressor pathway is a critical cellular defense mechanism against oncogenic stress.[2] Under normal physiological conditions, p53 levels are kept low by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][6] In many TP53 wild-type hematological malignancies, such as myelofibrosis (MF) and acute myeloid leukemia (AML), MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting cancer cell survival and proliferation.[3][4]

This compound is designed to disrupt this oncogenic dependency. By binding to MDM2 with high affinity, this compound liberates p53 from MDM2-mediated negative regulation.[1] This stabilization and activation of p53 leads to the transcriptional upregulation of its target genes, including CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, which initiate apoptosis.[3]

Quantitative Data Presentation

Preclinical Potency

This compound demonstrates high-affinity binding to MDM2 and potent inhibition of the MDM2-p53 interaction, translating to low nanomolar cellular activity in TP53 wild-type cancer cell lines.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 0.045 nM | Biophysical Assay | [7] |

| IC50 (MDM2-p53 Interaction) | 0.6 nM | Biochemical HTRF-based Assay | [2] |

| IC50 (SJSA-1 Osteosarcoma) | 9.1 nM | Cell Growth Assay | [8] |

| IC50 (HCT116 Colorectal Cancer) | 10 nM | Cell Proliferation Assay | [8] |

Clinical Efficacy in Myelofibrosis (MF)

Clinical trials have primarily focused on patients with myelofibrosis who are relapsed or refractory (R/R) to Janus kinase (JAK) inhibitors.

Table 2: Efficacy Data from the Phase 3 BOREAS Study (this compound vs. Best Available Therapy [BAT]) [9][10]

| Endpoint (at Week 24) | This compound (n=123) | Best Available Therapy (BAT) (n=60) | p-value |

| Spleen Volume Reduction ≥35% (SVR35) | 15% | 5% | 0.08 |

| Total Symptom Score Reduction ≥50% (TSS50) | 24% | 12% | 0.05 |

| Mean Absolute TSS Change from Baseline | -4.6 | +0.9 | 0.0078 |

Table 3: Efficacy Data from the Phase 1/2 KRT-232-109 Study (this compound + Ruxolitinib) [1][2][11]

| Endpoint (at Week 24, n=19) | Response Rate |

| Spleen Volume Reduction ≥35% (SVR35) | 32% |

| Spleen Volume Reduction ≥25% (SVR25) | 42% |

| Total Symptom Score Reduction ≥50% (TSS50) | 32% |

Clinical Safety Profile in Myelofibrosis

The safety profile of this compound is characterized by on-target effects related to p53 activation in rapidly dividing normal tissues, primarily gastrointestinal and hematologic toxicities. These adverse events are generally predictable, manageable, and reversible.[3]

Table 4: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the BOREAS Study [9][12][13]

| Adverse Event | This compound (n=123) | Best Available Therapy (BAT) (n=60) |

| Thrombocytopenia | 37% | 21% |

| Anemia | 29% | 25% |

| Neutropenia | 24% | 12% |

| Diarrhea | 6% | 2% |

| Nausea | 4% | 0% |

| Vomiting | 2% | 0% |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other MDM2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology: [14]

-

Cell Seeding: Plate hematological cancer cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[15]

-

Cell Culture and Treatment: Culture cells with this compound at various concentrations and time points.

-

Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of a viability dye (e.g., Propidium Iodide, 7-AAD).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for p53 Pathway Activation

This technique is used to detect and quantify changes in the protein levels of p53 and its downstream targets, such as p21 and MDM2.[17][18]

Methodology: [17]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software, normalizing to the loading control.

References

- 1. KRT-232-109: this compound plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]

- 2. onclive.com [onclive.com]

- 3. BOREAS Trial this compound Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 4. kumc.edu [kumc.edu]

- 5. genomeme.ca [genomeme.ca]

- 6. niehs.nih.gov [niehs.nih.gov]

- 7. Affinity-based protein profiling of MDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesoscale.com [mesoscale.com]

- 9. targetedonc.com [targetedonc.com]

- 10. ashpublications.org [ashpublications.org]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. benchchem.com [benchchem.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navtemadlin (also known as KRT-232 or AMG 232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] In tumor cells with wild-type TP53, the overexpression of MDM2 serves as a primary mechanism for attenuating the tumor-suppressing functions of p53. This compound treatment restores p53 activity, leading to two critical anti-tumor outcomes: cell cycle arrest and apoptosis.[2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, the p53 tumor suppressor protein is maintained at low intracellular concentrations, primarily through its interaction with the E3 ubiquitin ligase MDM2. MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation.[2] In a significant number of TP53 wild-type cancers, MDM2 is overexpressed, effectively neutralizing p53 and permitting unchecked cell proliferation.[3]

This compound disrupts this interaction by binding to the p53-binding pocket of MDM2.[1] This competitive inhibition liberates p53 from MDM2-mediated degradation, leading to the stabilization and accumulation of functional p53 protein.[4] Activated p53 then acts as a transcription factor, upregulating a suite of target genes that govern cell fate decisions, namely cell cycle arrest and apoptosis.[2]

Induction of Cell Cycle Arrest

A primary outcome of p53 activation by this compound is the induction of cell cycle arrest, predominantly at the G1/S and G2/M checkpoints. This provides a window for DNA repair mechanisms to address cellular damage, preventing the propagation of potentially oncogenic mutations. The key mediator of this effect is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[5]

Activated p53 directly binds to the promoter of the CDKN1A gene, leading to increased transcription and translation of the p21 protein.[6] p21 then inhibits the activity of cyclin-dependent kinase 2 (CDK2)/cyclin E and CDK1/cyclin B1 complexes, which are essential for the G1/S and G2/M transitions, respectively. The net result is a halt in cell cycle progression.[5]

Triggering of Apoptosis

When cellular damage is irreparable, activated p53 orchestrates a programmed cell death cascade known as apoptosis. This compound treatment has been shown to robustly induce apoptosis in TP53 wild-type cancer cells.[4] This is achieved through the transcriptional upregulation of several pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family.[2]

Key among these are PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[6] PUMA and other BH3-only proteins act as potent antagonists of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), liberating pro-apoptotic effector proteins like BAX and BAK.[2] Subsequently, BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell proliferation, p21 induction, and apoptosis from various preclinical studies.

Table 1: this compound (AMG 232) IC50 Values for Cell Proliferation in TP53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SJSA-1 | Osteosarcoma | 9.4 |

| HCT116 | Colon Cancer | 23.8 |

| ACHN | Renal Cancer | Not Specified |

Table 2: this compound (AMG 232) IC50 Values for p21 mRNA Induction in TP53 Wild-Type Cancer Cell Lines

| Cell Line | p21 mRNA Induction (fold) | IC50 (nM) |

| SJSA-1 | 34.9 | 12.8 |

| HCT116 | 9.76 | 46.8 |

| ACHN | Not Specified | Not Specified |

Table 3: In Vivo Effects of this compound (AMG 232) on Apoptosis and Cell Cycle Arrest Markers

| Tumor Model | Treatment | Marker | Change |

| SJSA-1 Xenograft | AMG 232 | Cleaved Caspase-3 | Increased |

| SJSA-1 Xenograft | AMG 232 | BrdU Incorporation | Decreased |

| HCT116 Xenograft | AMG 232 | Cleaved Caspase-3 | Increased |

| HCT116 Xenograft | AMG 232 | BrdU Incorporation | Decreased |

Experimental Protocols

Western Blotting for p53 Pathway Proteins

This protocol details the detection of p53, p21, PUMA, and BAX protein levels following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-PUMA, anti-BAX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[7]

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.[8]

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvest and Fixation: Harvest treated and control cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[9]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature. Add PI staining solution and incubate in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation: Fix cells with 4% paraformaldehyde and then permeabilize with Triton X-100.[11]

-

TUNEL Staining: Incubate the permeabilized cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[12]

-

Detection: Wash the cells and visualize the fluorescent signal using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.[10]

-

Controls: Include a positive control (cells treated with DNase I) and a negative control (incubation without the TdT enzyme) to ensure the specificity of the assay.[12]

Conclusion

This compound represents a targeted therapeutic strategy that effectively leverages the latent tumor-suppressive power of p53 in TP53 wild-type cancers. By disrupting the p53-MDM2 interaction, this compound initiates a dual assault on cancer cells, inducing both cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and further characterize the anti-tumor activities of this compound and other MDM2 inhibitors. A thorough understanding of these mechanisms is paramount for the continued development and clinical application of this promising class of anti-cancer agents.

References

- 1. This compound | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. kartosthera.com [kartosthera.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Preclinical Modeling of this compound Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MDM2 Inhibitor this compound Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (formerly AMG 232, KRT-232) is an investigational, orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. By disrupting the MDM2-p53 interaction, this compound reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in solid tumors. It details the underlying mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows. While this compound has shown significant promise in hematologic malignancies, its activity in solid tumors, particularly in specific subtypes, warrants continued investigation.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or malignant cells.[1] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression or amplification of MDM2, which targets p53 for proteasomal degradation.[2]

Inhibition of the MDM2-p53 interaction presents a compelling therapeutic strategy to restore p53 function in these tumors. This compound is a potent and selective inhibitor of this protein-protein interaction, designed to liberate p53 from MDM2-mediated suppression.[3]

Mechanism of Action of this compound

This compound binds to the p53-binding pocket of MDM2 with high affinity, preventing MDM2 from interacting with and ubiquitinating p53. This leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of functional p53 then transcriptionally activate a cascade of downstream target genes responsible for its tumor-suppressive effects.

Key downstream effectors of p53 activation include:

-

Cell Cycle Arrest: p21 (CDKN1A) is a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, providing time for DNA repair.[1]

-

Apoptosis: p53 induces the expression of several pro-apoptotic proteins, including PUMA (p53 upregulated modulator of apoptosis), Noxa, and Bax. These proteins belong to the Bcl-2 family and act on the mitochondria to initiate the intrinsic apoptotic pathway.[4]

The signaling pathway below illustrates the mechanism by which this compound reactivates the p53 pathway.

References

- 1. ascopubs.org [ascopubs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (KRT-232) With or Without Anti-PD-1/Anti-PD-L1 for the Treatment of Patients With Merkel Cell Carcinoma [clin.larvol.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (also known as KRT-232 or AMG 232) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2, a key negative regulator of p53, leads to the suppression of p53's tumor-suppressive functions.[3] this compound binds to MDM2 with high affinity, preventing it from targeting p53 for proteasomal degradation. This restores p53 activity, leading to the transcriptional activation of its downstream target genes. The cellular consequences of this p53 reactivation are profound, including cell cycle arrest and apoptosis, which ultimately inhibit tumor growth.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the downstream targets of p53, and the experimental methodologies used to characterize these effects.

Mechanism of Action: The p53-MDM2 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[4] Upon activation, p53 functions as a transcription factor, inducing the expression of a wide array of target genes that govern cell cycle arrest, apoptosis, and DNA repair.[6]

MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[2] It binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its nuclear export and subsequent degradation by the proteasome.[2] In many cancers, the p53 pathway is inactivated not by mutations in the TP53 gene itself, but by the amplification or overexpression of MDM2.

This compound is designed to disrupt the MDM2-p53 interaction. It competitively binds to the p53-binding pocket of MDM2, thereby preventing MDM2 from interacting with and degrading p53.[6] This leads to the stabilization and accumulation of functional p53 protein in the nucleus, allowing it to transactivate its downstream target genes and exert its tumor-suppressive effects.[1]

Impact on p53 Downstream Targets

The reactivation of p53 by this compound triggers a cascade of transcriptional events, leading to the upregulation of key downstream target genes involved in cell cycle control and apoptosis.

Cell Cycle Arrest

A primary response to p53 activation is cell cycle arrest, which prevents the propagation of damaged cells. The key mediator of this effect is CDKN1A (p21) , a cyclin-dependent kinase (CDK) inhibitor.

-

p21 (CDKN1A): Upon p53 activation by this compound, the transcription of the CDKN1A gene is robustly induced.[4][7] The resulting increase in p21 protein levels leads to the inhibition of cyclin-CDK complexes (primarily CDK2/cyclin E and CDK2/cyclin A), which are essential for the G1/S and G2/M phase transitions. This enforces cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, for the induction of apoptosis.[1]

Apoptosis

This compound-induced p53 activation also potently triggers the intrinsic apoptotic pathway through the transcriptional upregulation of several pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family.

-

PUMA (BBC3): Phorbol-12-myristate-13-acetate-induced protein 1 (PUMA), encoded by the BBC3 gene, is a critical mediator of p53-dependent apoptosis.[1] this compound treatment leads to a significant increase in PUMA expression.[4][8] PUMA promotes apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), thereby liberating the pro-apoptotic proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and caspase activation.

-

NOXA (PMAIP1): Another BH3-only protein, NOXA, is also a transcriptional target of p53. While its induction by this compound is documented, its role is often considered more context-dependent than that of PUMA.[2]

-

BAX: The B-cell lymphoma 2-associated X protein (BAX) is a pro-apoptotic effector protein. p53 can directly activate the transcription of the BAX gene.[9][10] Increased BAX levels contribute to the formation of pores in the mitochondrial membrane, a key step in the apoptotic cascade.

Negative Feedback Loop

Interestingly, p53 activation also induces the transcription of its own inhibitor, MDM2 , creating a negative feedback loop.[1] This autoregulatory mechanism is a hallmark of a functional p53 pathway and can be observed as an increase in MDM2 mRNA and protein levels following this compound treatment.[4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cell proliferation and the expression of p53 downstream targets in various cancer cell lines with wild-type TP53.

Table 1: In Vitro Cellular Potency of this compound

| Cell Line | Cancer Type | MDM2 Status | IC50 (nM) for Cell Growth Inhibition | Reference |

| SJSA-1 | Osteosarcoma | Amplified | 9.1 | [1] |

| HCT116 | Colorectal Cancer | Not Amplified | 10 | [1] |

| ACHN | Renal Cancer | Not specified | 23.8 | [4] |

| YUMM 1.7 | Melanoma | Not specified | 1.6 (µM) | [9] |

| CT26.WT | Colon Carcinoma | Not specified | 2 (µM) | [9] |

Table 2: Induction of p53 Target Gene Expression by this compound

| Cell Line | Gene | Fold Induction (mRNA) | Treatment Conditions | Reference |

| SJSA-1 | p21 (CDKN1A) | ~35 | Not specified | [4] |

| HCT116 | p21 (CDKN1A) | ~10 | Not specified | [4] |

| ACHN | p21 (CDKN1A) | ~15 | Not specified | [4] |

| SJSA-1 | MDM2 | Dose-dependent increase | 25-100 mg/kg in vivo | [4] |

| SJSA-1 | PUMA (BBC3) | Dose-dependent increase | 25-100 mg/kg in vivo | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of this compound on p53 downstream targets. Specific details may need to be optimized for different cell lines and experimental setups.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT116) in appropriate culture medium and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Dilute the this compound stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (e.g., DMSO alone).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) before harvesting for downstream analysis.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, BAX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for the target genes (CDKN1A, MDM2, BBC3, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method.

Cell Proliferation Assay

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: Treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits MDM2, leading to p53 stabilization and transcriptional activation of downstream targets, resulting in cell cycle arrest and apoptosis.

Caption: A typical experimental workflow to assess the impact of this compound on p53 downstream targets and cellular outcomes.

Conclusion

This compound represents a targeted therapeutic strategy for cancers harboring wild-type TP53 and MDM2 overexpression. Its ability to effectively reactivate the p53 tumor suppressor pathway by inhibiting MDM2 leads to the induction of key downstream targets involved in cell cycle arrest and apoptosis. The consistent upregulation of genes such as CDKN1A (p21), BBC3 (PUMA), and MDM2 serves as a reliable biomarker of on-target activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MDM2-p53 inhibitors.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. tandfonline.com [tandfonline.com]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

- 6. Affinity-based protein profiling of MDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MDM2 Inhibitor this compound Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Small Molecule Inhibition of MDM2-p53 Interaction Augments Radiation Response in Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navtemadlin (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its mechanism of action centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor protein from its primary negative regulator.[2][3] In malignancies with wild-type TP53, this leads to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2] This document provides a comprehensive technical guide on the foundational preclinical and clinical studies that have characterized the initial safety and efficacy profile of this compound, with a particular focus on its development in myelofibrosis (MF).

Pharmacology and Mechanism of Action

This compound is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-maximal inhibitory concentration (IC50) of 0.6 nM in biochemical assays.[1] In TP53 wild-type cancer cell lines, this compound demonstrates potent cellular activity, inhibiting cell growth with IC50 values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the HCT116 colorectal cancer cell line.[1]

The restoration of p53 activity by this compound leads to the transcriptional activation of p53 target genes, including those involved in apoptosis.[2] Preclinical studies have shown that this compound induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax, and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction of apoptosis in malignant cells forms the basis of its therapeutic rationale.

Preclinical Efficacy

In vivo studies using murine xenograft models of human cancers with wild-type TP53 demonstrated this compound's potent antitumor activity. In an MDM2-amplified SJSA-1 osteosarcoma model, oral administration of this compound resulted in robust, dose-dependent tumor growth inhibition, with complete tumor regression observed in the majority of mice at higher doses.[4][5] These effects were correlated with the induction of the p53 target gene, p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, this compound demonstrated dose-dependent activity in reducing leukemic cell burden and significantly prolonged survival in a murine patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in MOLM-13 TP53 wild-type xenografts, this compound monotherapy at 100 mg/kg led to prolonged survival, with all mice alive at the study's termination on day 113.[3]

Clinical Development and Efficacy in Myelofibrosis

The clinical development of this compound has been most prominent in patients with myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors.[1]

Phase 3 BOREAS Study (NCT03662126)

The BOREAS trial was a global, randomized, phase 3 study evaluating this compound monotherapy against the best available therapy (BAT) in patients with TP53-wild-type myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study

-

Study Design: Randomized, open-label, multicenter, global Phase 3 trial.[7]

-

Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53, relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%.[7]

-

Randomization: 2:1 ratio to receive either this compound or BAT.[7]

-

Treatment Arms:

-

Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom score reduction of at least 50% (TSS50) at week 24.[9]

Efficacy Results:

The BOREAS study demonstrated that this compound monotherapy led to statistically significant and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24 weeks, this compound nearly tripled the rate of SVR35 and doubled the rate of TSS50 improvement.[1][8]

| Efficacy Endpoint (at Week 24) | This compound (n=123) | Best Available Therapy (BAT) (n=60) | p-value |

| Spleen Volume Reduction ≥35% (SVR35) | 15%[8][9] | 5%[8][9] | 0.08[7] |

| Total Symptom Score Reduction ≥50% (TSS50) | 24%[8][9] | 12%[8][9] | 0.05[7] |

| Mean Absolute Change in TSS from Baseline | -4.6[9][10] | +0.9[9][10] | 0.0078[9][10] |

Disease-Modifying Activity:

This compound has also shown evidence of disease-modifying activity.[1] Treatment was associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[1][2]

| Biomarker Response | This compound | Best Available Therapy (BAT) |

| Bone Marrow Fibrosis Reduction | 48% of patients[8] | 24% of patients[8] |

| Median Change in CD34+ Cells from Baseline (Week 24) | -70% (n=48)[10] | -38% (n=19)[10] |

| Reduction in Driver Gene VAF ≥50% (Week 24) | 21% of patients (n=82)[10] | 12% of patients (n=33)[10] |

Phase 1b/2 Combination Study (KRT-232-109 / NCT04485260)

This study evaluated this compound as an add-on therapy to ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone.[10]

Experimental Protocol: KRT-232-109 Study

-

Study Design: Open-label, multicenter, Phase 1b/2 study.[10][11]

-

Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a suboptimal response to ruxolitinib.[10]

-

Treatment: this compound added to ongoing ruxolitinib therapy. The recommended Phase 2 dose (RP2D) of this compound was determined to be 240 mg once daily on days 1-7 of a 28-day cycle.[10]

-

Primary Endpoints: Determine the RP2D of this compound and SVR35 at week 24.[10]

Efficacy Results (at Week 24, n=19):

| Efficacy Endpoint | Percentage of Patients |

| Spleen Volume Reduction ≥25% | 42%[10] |

| Spleen Volume Reduction ≥35% (SVR35) | 32%[10] |

| Total Symptom Score Reduction ≥50% (TSS50) | 32%[10] |

Safety and Tolerability

The safety profile of this compound has been characterized across multiple clinical trials.[1] The adverse events are generally predictable and manageable, consistent with the on-target mechanism of p53 activation in rapidly dividing normal tissues.[1]

Phase 1 Study in Advanced Solid Tumors (AMG 232)

An initial Phase 1, first-in-human study evaluated AMG 232 (this compound) in patients with TP53-wild-type advanced solid tumors or multiple myeloma.[12][13]

Experimental Protocol: Phase 1 Dose Escalation

-

Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1 study.[12][13]

-

Patient Population: Patients with TP53-wild-type refractory solid tumors.[12][13]

-

Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every 3 weeks.[12][13]

-

Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[12][13]

Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[12][13] Dose-limiting toxicities included thrombocytopenia and neutropenia.[12][13] The most common adverse events were typically mild to moderate and included:

Safety in the BOREAS Study

In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse events (TEAEs) were hematologic and gastrointestinal.

| Grade 3/4 Treatment-Emergent Adverse Events | This compound | Best Available Therapy (BAT) |

| Hematologic | ||

| Thrombocytopenia | 37%[7] | 21%[7] |

| Anemia | 29%[7] | 25%[7] |

| Neutropenia | 24%[7] | 12%[7] |

| Gastrointestinal | ||

| Diarrhea | 5%[7] | 2%[7] |

| Nausea | 3%[7] | 0%[7] |

| Vomiting | 2%[7] | 0%[7] |

Gastrointestinal events were predominantly observed during the first week of treatment and were manageable.[8] Importantly, mean platelet and hemoglobin levels remained stable throughout the course of the study.[7] The implementation of an intermittent dosing schedule has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[1]

Future Directions

Ongoing and planned clinical trials are exploring the utility of this compound in combination with ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial (NCT06479135) for JAK inhibitor-naïve patients with a suboptimal response.[1][14] Additionally, its potential is being investigated in other TP53-wild-type malignancies, including endometrial cancer and small cell lung cancer.[11][15][16]

Conclusion

Initial studies have established this compound as a potent and selective MDM2 inhibitor with a clear mechanism of action. In patients with relapsed or refractory myelofibrosis, this compound has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden, and disease-related biomarkers. Its safety profile is well-characterized and considered manageable, with predictable on-target effects. These foundational data support the continued development of this compound as a promising new therapeutic agent for TP53-wild-type malignancies.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ashpublications.org [ashpublications.org]

- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 5. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. ashpublications.org [ashpublications.org]

- 8. BOREAS Trial this compound Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]

- 9. targetedonc.com [targetedonc.com]

- 10. onclive.com [onclive.com]

- 11. Facebook [cancer.gov]

- 12. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ascopubs.org [ascopubs.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navtemadlin (formerly KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the inhibition and degradation of the p53 tumor suppressor protein.[1][3] this compound disrupts the MDM2-p53 interaction, thereby preventing p53 degradation and restoring its tumor-suppressive functions.[2][4][5]

Activated p53 acts as a transcription factor, upregulating the expression of its target genes.[4][6] One of the key downstream targets of p53 is CDKN1A, which encodes the p21 protein (also known as p21WAF1/CIP1).[4][6] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[4][7] Therefore, the induction of p21 expression serves as a key biomarker for this compound's on-target activity and the successful activation of the p53 pathway.[4][6] Western blotting is a widely used and effective method to detect and quantify the upregulation of p21 protein levels following this compound treatment.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, leading to the activation of p21.

Caption: this compound inhibits MDM2, leading to p53 stabilization and transcriptional activation of the p21 gene.

Experimental Protocol: Western Blot for p21

This protocol provides a detailed methodology for the detection of p21 protein levels in cultured cells treated with this compound.

1. Cell Culture and Treatment

-

Cell Line Selection: Utilize a cancer cell line with wild-type TP53 (e.g., SJSA-1 osteosarcoma, HCT116 colorectal cancer).[1] A TP53-null cell line (e.g., PC3 prostate cancer) can be used as a negative control.[8][9]

-

Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time course (e.g., 8, 16, 24 hours).[6]

-

Include a vehicle control (DMSO) for each time point.

-

A positive control for p21 induction, such as treatment with a DNA damaging agent (e.g., doxorubicin), can also be included.

-

2. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

-

3. SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis:

-

Due to the small size of p21 (21 kDa), use a 12-15% polyacrylamide gel for optimal resolution.

-

Load the prepared samples into the wells of the gel.

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

For p21, a wet transfer at 100 V for 60-90 minutes in a cold room or on ice is recommended. Overnight transfer at a lower voltage (e.g., 30V) is generally not advised for small proteins as they may transfer through the membrane.

-

If using PVDF, activate the membrane with methanol for 15-30 seconds and then equilibrate in transfer buffer before assembling the transfer stack.

-

4. Immunoblotting

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for p21 (e.g., from Cell Signaling Technology or Abcam) diluted in blocking buffer.[10]

-

Incubation is typically performed overnight at 4°C with gentle agitation.

-

Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking buffer.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Final Washing: Wash the membrane three times for 10-15 minutes each with TBST.

5. Detection and Data Analysis

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p21 band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol.

Caption: A streamlined workflow for Western blot analysis of p21 activation.

Data Presentation

The quantitative data obtained from the densitometric analysis can be summarized in the following tables.

Table 1: Dose-Dependent Effect of this compound on p21 Protein Expression

| Treatment Group | This compound Concentration | Normalized p21 Expression (Fold Change vs. Vehicle) | Standard Deviation |

| Vehicle Control | 0 µM (DMSO) | 1.0 | ± 0.1 |

| Low Dose | 10 nM | 2.5 | ± 0.3 |

| Medium Dose | 100 nM | 5.8 | ± 0.6 |

| High Dose | 1 µM | 12.2 | ± 1.5 |

Table 2: Time-Course of this compound-Induced p21 Protein Expression

| Treatment Group | Time (hours) | Normalized p21 Expression (Fold Change vs. Vehicle at t=0) | Standard Deviation |

| Vehicle Control | 24 | 1.1 | ± 0.2 |

| This compound (100 nM) | 8 | 3.1 | ± 0.4 |

| This compound (100 nM) | 16 | 6.5 | ± 0.8 |

| This compound (100 nM) | 24 | 10.3 | ± 1.2 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.

References

- 1. Portico [access.portico.org]

- 2. tandfonline.com [tandfonline.com]

- 3. onclive.com [onclive.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. pnas.org [pnas.org]

- 7. [PDF] Mdm2 inhibition of p53 induces E2F1 transactivation via p21 | Semantic Scholar [semanticscholar.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MDM2 is a negative regulator of p21WAF1/CIP1, independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols

Topic: Cell Viability Assay Protocol for Navtemadlin using MTT

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4][5] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the suppression of the p53 tumor suppressor protein.[3][4] this compound binds to MDM2, disrupting the MDM2-p53 interaction and liberating p53 from negative regulation.[1][3] This reactivation of p53 function leads to the transcriptional activation of target genes that induce cell cycle arrest, senescence, and apoptosis in malignant cells.[1][3][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8][9] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.

Signaling Pathway of this compound

This compound's mechanism of action centers on the inhibition of the MDM2-p53 interaction. In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of its negative regulator, MDM2. This compound's intervention restores p53's ability to regulate genes involved in cell cycle control and apoptosis.

Caption: this compound inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.

Experimental Data

The following tables summarize key quantitative data for performing a cell viability assay with this compound.

Table 1: Recommended Cell Lines and Seeding Densities

| Cell Line | Cancer Type | TP53 Status | Seeding Density (cells/well) |

| SJSA-1 | Osteosarcoma | Wild-Type | 5,000 - 10,000 |

| HCT116 | Colorectal Cancer | Wild-Type | 3,000 - 8,000 |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 10,000 - 20,000 |

| B16-F10 | Melanoma (murine) | Wild-Type | 2,000 - 5,000 |

Note: The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

Table 2: this compound Concentration Ranges for IC50 Determination

| Parameter | Recommended Range |

| Initial Concentration | 10 µM |

| Serial Dilution Factor | 1:2 or 1:3 |

| Number of Dilutions | 8 - 12 |

| Final Concentration Range | e.g., 10 µM to ~4.88 nM (for 1:2 dilution) |

Note: Published IC50 values for this compound in sensitive cell lines like SJSA-1 and HCT116 are in the nanomolar range (9.1 nM and 10 nM, respectively).[1][4] The suggested concentration range should encompass these values.

Experimental Workflow

The overall workflow for the this compound MTT assay involves cell seeding, treatment with the compound, incubation, addition of MTT reagent, solubilization of formazan, and measurement of absorbance.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. onclive.com [onclive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Portico [access.portico.org]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Navtemadlin (also known as KRT-232) is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Its mechanism of action centers on disrupting the interaction between MDM2 and the tumor suppressor protein p53.[3] In cancer cells with wild-type TP53, MDM2 targets p53 for degradation. By inhibiting MDM2, this compound stabilizes and activates p53, leading to the transcriptional activation of target genes that regulate cell cycle arrest, senescence, and apoptosis.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in two common cancer cell lines: SJSA-1 (osteosarcoma) and HCT116 (colorectal carcinoma). Both of these cell lines are characterized by wild-type TP53.[1]

2. Data Presentation

The following table summarizes the reported IC50 values for this compound in the SJSA-1 and HCT116 cell lines.

| Cell Line | Cancer Type | MDM2 Status | This compound IC50 (nM) |

| SJSA-1 | Osteosarcoma | Amplified | 9.1[1] |

| HCT116 | Colorectal Carcinoma | Not Amplified | 10[1] |

3. Experimental Protocols

Two standard and widely accepted methods for determining cell viability and calculating IC50 values are the MTT and CellTiter-Glo® assays. Both protocols are detailed below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

Materials:

-

SJSA-1 or HCT116 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)[6]

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[8]

Procedure:

-